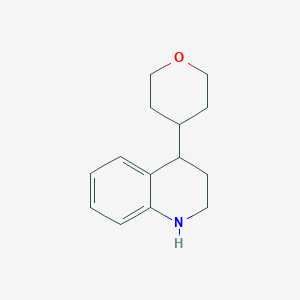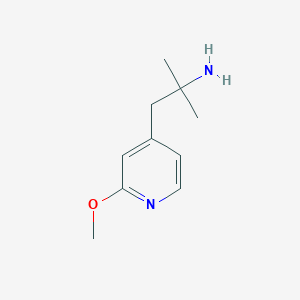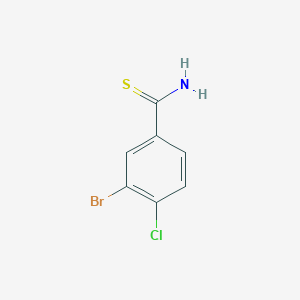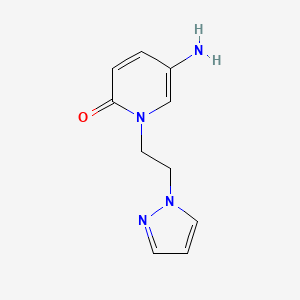
1-(2-(1h-Pyrazol-1-yl)ethyl)-5-aminopyridin-2(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(1H-Pyrazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one is a heterocyclic compound that features both pyrazole and pyridine rings
Preparation Methods
The synthesis of 1-(2-(1H-Pyrazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one typically involves the formation of the pyrazole and pyridine rings followed by their coupling. One common method involves the reaction of 2-chloro-5-nitropyridine with 1H-pyrazole in the presence of a base to form the intermediate, which is then reduced to yield the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
1-(2-(1H-Pyrazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures
Scientific Research Applications
1-(2-(1H-Pyrazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 1-(2-(1H-Pyrazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
1-(2-(1H-Pyrazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one can be compared with other similar compounds, such as:
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: This compound is known for its energetic properties and thermal stability.
1H-Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and are studied for their diverse chemical and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the combination of pyrazole and pyridine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12N4O |
|---|---|
Molecular Weight |
204.23 g/mol |
IUPAC Name |
5-amino-1-(2-pyrazol-1-ylethyl)pyridin-2-one |
InChI |
InChI=1S/C10H12N4O/c11-9-2-3-10(15)13(8-9)6-7-14-5-1-4-12-14/h1-5,8H,6-7,11H2 |
InChI Key |
YMYGIEDDEVNXCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CCN2C=C(C=CC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


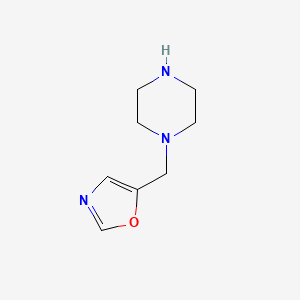
![N-{[4-(aminomethyl)phenyl]methyl}methanesulfonamidehydrochloride](/img/structure/B13530594.png)

![Propyl({1-[4-(trifluoromethyl)phenyl]propyl})amine](/img/structure/B13530619.png)
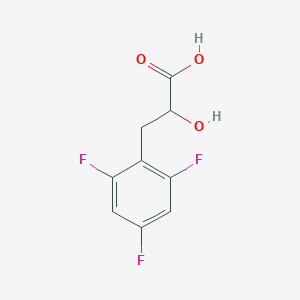
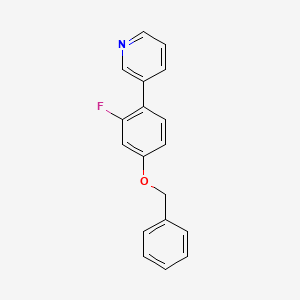
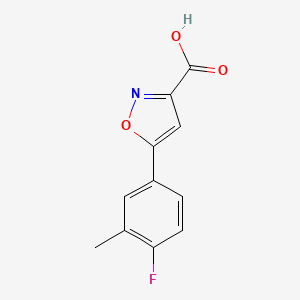
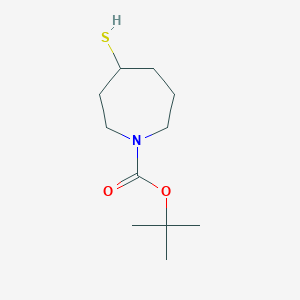
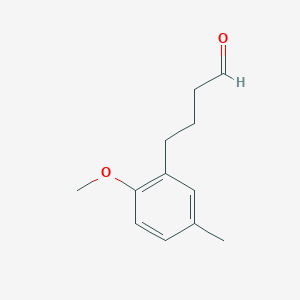
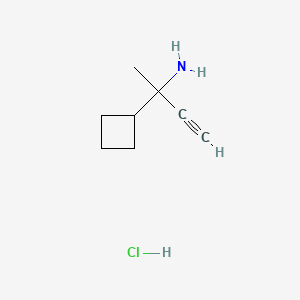
amine](/img/structure/B13530659.png)
